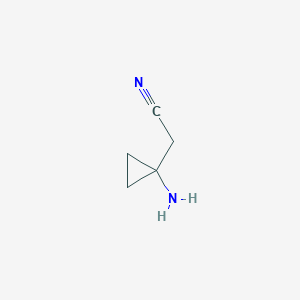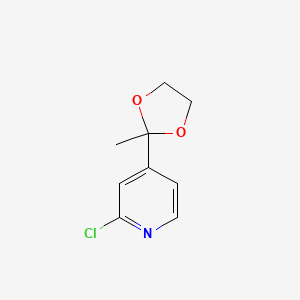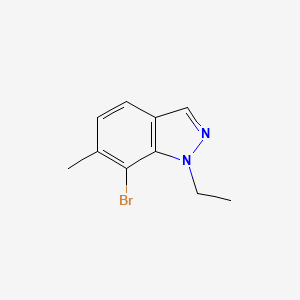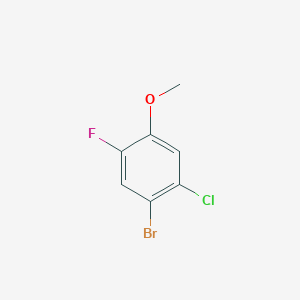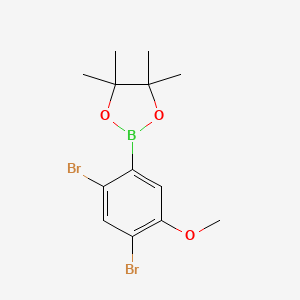
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-bromo-3-chloro-2,4-difluorobenzoate” is a complex organic compound . It is a fluorinated aromatic ester . The molecular formula of this compound is C8H4BrClF2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with bromo, chloro, and difluoro substituents . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior of Halogenated Compounds
Studies on similar halogenated compounds, such as parabens and brominated flame retardants, provide insights into the environmental fate, behavior, and potential toxic effects of these substances. For instance, research on parabens, which share structural similarities with Methyl 6-bromo-3-chloro-2,4-difluorobenzoate due to their halogenated nature, indicates their presence in water bodies and sediments following widespread use in consumer products. These findings highlight the environmental persistence and potential for bioaccumulation of such compounds, suggesting that this compound could also exhibit similar environmental behaviors, necessitating research into its degradation, bioaccumulation, and potential for acting as an endocrine disruptor (Haman, Dauchy, Rosin, & Munoz, 2015).
Role in Synthesis of Novel Compounds
The structural features of this compound suggest its utility in organic synthesis, particularly in creating novel compounds with potential pharmaceutical or material science applications. Brominated and chlorinated organic compounds often serve as intermediates in the synthesis of more complex molecules. For example, research on the synthesis of brominated biphenyls points to methodologies that could be adapted for compounds like this compound, facilitating the development of new drugs or materials with enhanced properties (Qiu, Gu, Zhang, & Xu, 2009).
Potential in Developing Chemosensors
The unique electronic properties of halogenated benzoates could make this compound a candidate for developing chemosensors. Chemosensors utilizing halogenated frameworks have been explored for detecting metal ions, anions, and organic molecules, leveraging the electronic interactions between the sensor molecule and the analyte for selective and sensitive detection. Research in this area could explore the use of this compound as a building block for fluorescent chemosensors, contributing to environmental monitoring, biomedical diagnostics, and industrial process control (Roy, 2021).
Eigenschaften
IUPAC Name |
methyl 6-bromo-3-chloro-2,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-3(9)2-4(11)6(10)7(5)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMLXWITUTARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

